(-)-trans-Chrysanthemic acid

Vue d'ensemble

Description

(-)-trans-Chrysanthemic acid is a naturally occurring organic compound that belongs to the class of monoterpenoids. It is a key component of pyrethrins, which are natural insecticides derived from chrysanthemum flowers. The compound is known for its insecticidal properties and is widely used in the formulation of various insecticides.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-trans-Chrysanthemic acid typically involves the cyclization of geranyl pyrophosphate to form chrysanthemyl pyrophosphate, which is then hydrolyzed to produce chrysanthemic acid. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and hydrolysis processes.

Industrial Production Methods: Industrial production of this compound involves the extraction of pyrethrins from chrysanthemum flowers, followed by the separation and purification of the acid. This process may include solvent extraction, distillation, and crystallization techniques to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: (-)-trans-Chrysanthemic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chrysanthemic acid derivatives.

Reduction: Reduction reactions can convert chrysanthemic acid into its corresponding alcohol.

Substitution: Substitution reactions can introduce different functional groups into the chrysanthemic acid molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Chrysanthemic acid derivatives with additional oxygen-containing functional groups.

Reduction: Chrysanthemic alcohol.

Substitution: Various substituted chrysanthemic acid derivatives.

Applications De Recherche Scientifique

Agricultural Applications

Insecticides

The primary application of (-)-trans-Chrysanthemic acid is in the formulation of synthetic pyrethroid insecticides. These insecticides are derived from chrysanthemum flowers and are known for their high efficacy against a broad spectrum of pests. The esters formed from trans-chrysanthemic acid exhibit significantly higher toxicity compared to those derived from its cis counterpart. For instance, the esters synthesized with trans-chrysanthemic acid are considered considerably more effective against insects than those made with cis-chrysanthemic acid .

Table 1: Toxicity Comparison of Chrysanthemic Acid Esters

| Compound Type | Toxicity Level (to insects) |

|---|---|

| Esters from trans-acid | High |

| Esters from cis-acid | Moderate |

Synthetic Chemistry

Synthesis Processes

Research has shown that this compound can be synthesized through various chemical processes. For example, heating cis-chrysanthemamide or cis-chrysanthemonitrile with alkaline compounds leads to the formation of trans-chrysanthemic acid . These synthetic pathways are crucial for producing this compound in a laboratory setting, which can then be utilized in further chemical reactions or formulations.

Case Study: Synthesis Methodology

A notable study demonstrated an efficient method for synthesizing pure trans-chrysanthemic acid by treating cis compounds with potassium hydroxide in an aqueous medium at elevated temperatures. The reaction yields were optimized to achieve high purity levels, essential for subsequent applications in insecticide formulations .

Biochemical Applications

Metabolic Engineering

Recent advancements have explored the use of metabolic engineering to enhance the production of this compound in plants. A study conducted on tomato plants showed that by introducing specific genes responsible for the biosynthesis of this compound, researchers could increase its concentration significantly. The engineered tomato fruits exhibited a 1.7-fold increase in trans-chrysanthemic acid compared to non-transgenic counterparts, demonstrating a viable method for producing this compound sustainably .

Table 2: Metabolic Engineering Outcomes

| Plant Type | Increase in Trans-Chrysanthemic Acid |

|---|---|

| Non-transgenic Tomato | Baseline |

| Transgenic Tomato | 1.7-fold increase |

Mécanisme D'action

The insecticidal action of (-)-trans-Chrysanthemic acid and its derivatives involves the disruption of sodium ion channels in the nervous system of insects. By binding to these channels, the compound prolongs the opening of the channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect. This mechanism targets the nervous system of insects specifically, making it highly effective as an insecticide.

Comparaison Avec Des Composés Similaires

Pyrethrins: Natural insecticides derived from chrysanthemum flowers, similar in structure and function to (-)-trans-Chrysanthemic acid.

Pyrethroids: Synthetic analogs of pyrethrins, designed to enhance stability and insecticidal activity.

Permethrin: A widely used pyrethroid with similar insecticidal properties.

Uniqueness: this compound is unique due to its natural origin and its role as a precursor to both natural and synthetic insecticides. Its specific structure allows for effective interaction with insect sodium ion channels, making it a potent insecticide with low toxicity to non-target organisms.

Activité Biologique

(-)-trans-Chrysanthemic acid, a key component in the biosynthesis of pyrethrins, is derived from the plant Tanacetum cinerariifolium. This compound has garnered attention due to its insecticidal properties and potential applications in agriculture and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and related case studies.

This compound is a monoterpenoid carboxylic acid characterized by its unique structure, which contributes to its biological activities. The compound is primarily known for its role as a precursor in the synthesis of pyrethrins, natural insecticides that are less harmful to humans and other mammals compared to synthetic alternatives.

1. Insecticidal Activity

The primary biological activity of this compound is its insecticidal effect. Pyrethrins, which include esters derived from this acid, are widely used in pest control. The mechanism involves the disruption of sodium ion channels in the neuronal membranes of insects, leading to paralysis and death. Research indicates that these compounds are effective against a variety of pests while exhibiting low toxicity to humans and beneficial insects .

2. Antimicrobial Properties

Studies have demonstrated that essential oils containing this compound exhibit antimicrobial properties. For instance, extracts from Tanacetum vulgare have shown significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness is attributed to the presence of various constituents including camphor and borneol alongside chrysanthemic acid .

3. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit nitric oxide production in macrophages, suggesting a potential role in reducing inflammation . This property may have implications for therapeutic applications in inflammatory diseases.

Case Study 1: Insecticide Efficacy

A comparative study evaluated the efficacy of pyrethrins derived from this compound against common agricultural pests. Results indicated that formulations with higher concentrations of chrysanthemic acid significantly improved mortality rates among targeted insect populations compared to controls .

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial effects of essential oils from Tanacetum vulgare, researchers found that oils rich in this compound demonstrated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 0.5% (v/v). This highlights the potential for using these oils as natural preservatives or disinfectants in food safety applications .

Table: Summary of Biological Activities

Propriétés

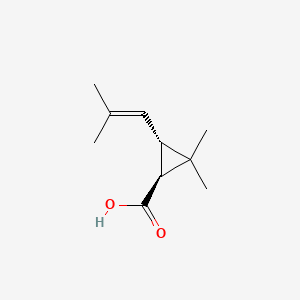

IUPAC Name |

(1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOPRKKSAJMMEW-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1[C@@H](C1(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883820, DTXSID60883558 | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-trans-Chrysanthemumic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-16-8, 2259-14-5 | |

| Record name | trans-Chrysanthemic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3S)-2,2-Dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2259-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysanthemic acid dl-trans-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysanthemic acid l-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002259145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-trans-Chrysanthemumic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHRYSANTHEMIC ACID, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360DB5209D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHRYSANTHEMIC ACID, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75957WZ15Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-trans-Chrysanthemic acid?

A1: The molecular formula of this compound is C10H16O2, and its molecular weight is 168.23 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: [] provides insights into Carbon-13 nuclear magnetic resonance (13C NMR) spectral data for this compound and related compounds. This data helps in understanding the structural features and stereochemistry of the molecule.

Q3: What is the absolute configuration of (+)-trans-Chrysanthemic acid?

A3: The absolute configuration of (+)-trans-Chrysanthemic acid has been confirmed as 1R,2R through three-dimensional X-ray analysis of its p-bromoanilide derivative. []

Q4: What are some synthetic routes to trans-Chrysanthemic acid?

A4: Numerous synthetic approaches have been explored:

- From Natural Products: Synthesis from (+)-Δ3-Carene has been reported. [, ] Other natural product precursors include (+)-limonene and α-terpineol. []

- From 4-Acetyl-2-Carene: This method involves methylation, ozonolysis, and lead tetraacetate oxidation to yield cis-dihydrochrysanthemolactone, a precursor to trans-Chrysanthemic acid. [, ]

- From Isomeric Compounds: A stereoselective synthesis utilizes the isomeric relationship between dimethyl dimedone and chrysanthemic acid. [] This method utilizes a lipase for enantioselective isomerisation to produce (1R)-cis- and (1R)-trans-chrysanthemic acid.

- From 2-methylbut-3-yn-2-ol: This method utilizes inexpensive starting materials and features a carbene addition reaction to build the cyclopropane ring. []

- Via Ketene Cycloaddition: This approach utilizes [2+2] cycloaddition of dichloroketene with 2,5-dimethyl-2,4-hexadiene, followed by reductive removal of chlorine and a Favorskii-type ring contraction. []

- Stereoselective Reduction: This method involves stereoselective reduction of an intermediate allenic cyclopropane. []

Q5: Are there any notable chemical reactions involving this compound?

A5: Yes, several reactions have been studied:

- Lactonization: this compound undergoes lactonization under specific conditions to yield (-)-cis-dihydrochrysanthemo-δ-lactone. [, ] This reaction is reversible and demonstrates lacto-enoic tautomerism.

- Thermal Decomposition: Heating trans-Chrysanthemic acid with pyridine hydrochloride at high temperatures results in ring-opening reactions and formation of various products, including butanolides and pentenolides. []

- Photosensitized Oxygenation: Studies have shown a significant difference in reactivity between cis and trans isomers of Chrysanthemic acid during photosensitized oxygenation. []

Q6: What is the primary use of this compound?

A6: this compound is a crucial component of pyrethroid insecticides. These insecticides are highly effective against insects while posing low toxicity to mammals. [, , ]

Q7: How does the structure of pyrethroids, specifically the trans-Chrysanthemic acid moiety, influence their insecticidal activity?

A7: Research suggests that the spatial arrangement of atoms within the trans-Chrysanthemic acid moiety is essential for binding to target sites within insects. Modifications to this structure can significantly impact insecticidal potency. []

Q8: How does the activity of Bioallethrin, a (+)-trans-Chrysanthemic acid ester, compare to allethrin, the (±)-cis, trans-isomer mixture?

A8: Bioallethrin demonstrates superior insecticidal activity compared to allethrin against several insect species, including houseflies, grain beetles, and mosquito larvae. This highlights the importance of stereochemistry for biological activity. []

Q9: Why is the optical purity of trans-Chrysanthemic acid important for insecticidal activity?

A9: The (+)-trans-Chrysanthemic acid enantiomer exhibits significantly higher insecticidal activity compared to the this compound enantiomer. This highlights the crucial role of chirality in biological activity. [, ]

Q10: What methods are available for resolving racemic trans-Chrysanthemic acid into its enantiomers?

A10: Various resolving agents have been employed:

- Quinine Salts: Fractional crystallization of quinine salts allows for the isolation of optically pure this compound and (+)-cis-Chrysanthemic acid. []

- α-Phenylethylamine Salts: Utilizing (+)-α-phenylethylamine allows for the separation of the (-)-cis-Chrysanthemic acid enantiomer. []

- 2-Benzylamino Alcohols: These resolving agents, synthesized from various L-amino acids, have shown success in separating both (+)-trans and this compound enantiomers. [, ]

Q11: What is the "racemate cage" effect and how does it impact the enantiomeric separation of trans-Chrysanthemic acid?

A11: The racemate cage effect describes the phenomenon where specific salt formations (p1,n1 salts) combined with substrate self-association hinder the complete separation of the major enantiomer in non-racemic mixtures. This has implications for efficient enantiomeric enrichment of trans-Chrysanthemic acid. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.